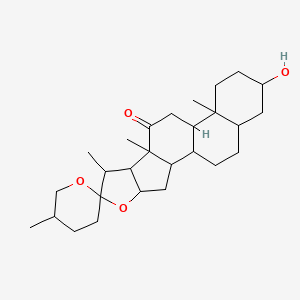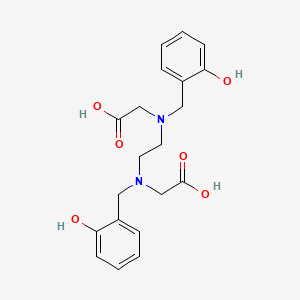
Hecogenina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La hecogenina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La hecogenina ejerce sus efectos a través de varios objetivos y vías moleculares:
Análisis Bioquímico
Biochemical Properties
Hecogenin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to act as an antagonist to BACE-1, a β-site amyloid precursor cleaving enzyme involved in the formation of amyloidal plaques .
Cellular Effects
Hecogenin has been observed to exert various effects on cellular processes. For example, it has been found to inhibit reactive oxygen species production and induce cell cycle arrest and senescence in the A549 human lung cancer cell line . It also has anti-inflammatory properties, inhibiting hyperalgesia development when induced with carrageenan .
Molecular Mechanism
The molecular mechanism of Hecogenin involves binding interactions with biomolecules and changes in gene expression . In molecular docking studies, Hecogenin has shown a promising binding affinity towards the BACE-1 protein receptor for Alzheimer’s disease . The Hecogenin–BACE-1 protein complex was found to be stable after 30 ns of MD simulation, indicating its substantial stability .
Temporal Effects in Laboratory Settings
While specific temporal effects of Hecogenin in laboratory settings are not extensively documented, its broad spectrum of pharmacological applications suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, Hecogenin has shown significant antiulcerogenic effects at dosages of 5, 10, and 20 mg/kg in models of gastric lesions induced by ischemia and reperfusion .
Metabolic Pathways
As a steroidal saponin, it is likely involved in the steroid biosynthesis pathway
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La hecogenina se puede sintetizar a través de varias vías químicas. Un método común implica la hidrólisis de glucósidos esteroideos para producir sapogeninas, incluida la this compound . El proceso típicamente implica el uso de condiciones de hidrólisis ácidas o básicas. Por ejemplo, la hidrólisis de glucósidos esteroideos con ácido clorhídrico o hidróxido de sodio puede producir this compound .
Métodos de producción industrial
La producción industrial de this compound a menudo implica la extracción de fuentes naturales, como el Agave sisalana. El proceso incluye la extracción de sapogeninas del material vegetal, seguido de pasos de purificación para aislar la this compound . El uso de cromatografía líquida de alta resolución (HPLC) y cromatografía de capa fina de alta resolución (HPTLC) son técnicas comunes para la purificación y cuantificación de la this compound .
Análisis De Reacciones Químicas
Tipos de reacciones
La hecogenina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura de la this compound para producir derivados con diferentes propiedades farmacológicas.
Reactivos y condiciones comunes
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como el acetato de this compound y otros compuestos esteroideos modificados .
Comparación Con Compuestos Similares
La hecogenina es única entre las saponinas esteroideas debido a su amplio espectro de actividades farmacológicas. Compuestos similares incluyen:
Diosgenina: Otra saponina esteroidea utilizada como precursor para la síntesis de esteroides.
Sarsasapogenina: Conocida por sus propiedades antiinflamatorias y neuroprotectoras, la sarsasapogenina es otra saponina esteroidea con aplicaciones en medicina.
La this compound destaca por sus potentes efectos neuroprotectores y su papel como precursor en la síntesis de diversos fármacos esteroideos .
Propiedades
IUPAC Name |
16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-22,24,28H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLRLLFJMZLYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859377 | |
| Record name | 3-Hydroxyspirostan-12-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-55-0 | |
| Record name | hecogenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of hecogenin is C27H42O4, and its molecular weight is 430.6 g/mol. []
A: Hecogenin possesses a steroid nucleus with a spirostan structure, featuring a ketone group at C-12 and a hydroxyl group at C-3. [, , ]
A: Researchers frequently employ techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Ultra Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF/MS), and High Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detector (DAD) and Evaporative Light Scattering Detector (ELSD) to identify and quantify hecogenin. [, , , , ]
A: Hecogenin exhibits a diverse range of pharmacological activities, including anti-inflammatory, anti-arthritic, anticancer, anti-hyperalgesic, and cardioprotective effects. [, , , , , , ]
A: Research suggests that hecogenin suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-12, and inhibits myeloperoxidase activity, thereby mitigating inflammatory responses. [, , ]
A: Studies indicate that hecogenin inhibits reactive oxygen species production, induces cell cycle arrest at the G0/G1 phase, and promotes senescence in cancer cells, contributing to its anticancer potential. [, , ]
A: Yes, hecogenin has been shown to interact with several molecular targets. For instance, it acts as an inhibitor of UDP-glucuronosyltransferase 1A4 (UGT1A4). [] It has also been explored as a potential inhibitor of β-site amyloid precursor cleaving enzyme (BACE-1), which is implicated in Alzheimer's disease. [] Additionally, computational studies suggest hecogenin could inhibit ribosomal protein S6 kinase 1 (S6K1), a target for cancer therapy. [] Further, research indicates its potential to interact with filarial β-tubulin protein, suggesting antifilarial properties. []
A: Research suggests that hecogenin acetate exhibits anti-hyperalgesic effects, potentially by modulating spinal cord-inhibitory mechanisms and cytokine pathways. [, ] Studies show it can inhibit mechanical hyperalgesia induced by various agents and reduce pro-inflammatory cytokine levels, such as IL-1β. [, ] Further, it was observed that hecogenin acetate's antinociceptive effect is mediated by opioid receptors and endogenous analgesic mechanisms. []
A: Given its diverse pharmacological activities, hecogenin holds promise as a potential therapeutic agent for various conditions, including: * Inflammatory diseases: Rheumatoid arthritis, ulcerative colitis, atopic dermatitis [, , , ] * Cancer: Lung cancer and other types [, , , , ] * Neurodegenerative diseases: Alzheimer's disease [] * Pain management: Inflammatory pain [, ] * Cardiovascular diseases: Myocardial infarction [] * Parasitic infections: Lymphatic filariasis []
A: While hecogenin itself is not a marketed drug, it serves as a crucial starting material for synthesizing steroidal drugs, including corticosteroids like dexamethasone. [, ]
ANone: Further research is needed to fully elucidate the following aspects of hecogenin:
* **Pharmacokinetics/Pharmacodynamics:** A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans is crucial for clinical translation. []* **Toxicity and Safety:** While some studies indicate a favorable safety profile, long-term toxicity studies are necessary to assess potential adverse effects. []* **Drug Delivery and Targeting:** Developing efficient drug delivery systems to enhance its bioavailability and target specific tissues could improve its therapeutic efficacy. []* **Resistance:** Further research is needed to understand potential resistance mechanisms that may emerge with prolonged use. []A: Sustainable practices for hecogenin extraction and utilization are crucial. Research is exploring alternative extraction methods, such as electrocoagulation, to minimize environmental impact and potentially separate valuable secondary metabolites like hecogenin from plant material. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B1672957.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)







